molecular formula C13H14BrNO2 B14560975 3-Hydroxy-5-(4-methoxyphenyl)-1-methylpyridin-1-ium bromide CAS No. 62215-01-4

3-Hydroxy-5-(4-methoxyphenyl)-1-methylpyridin-1-ium bromide

Cat. No.: B14560975
CAS No.: 62215-01-4
M. Wt: 296.16 g/mol
InChI Key: JWBAVBCITSYWCN-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(4-methoxyphenyl)-1-methylpyridin-1-ium bromide is a chemical compound with a unique structure that includes a pyridinium ion, a methoxyphenyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(4-methoxyphenyl)-1-methylpyridin-1-ium bromide typically involves the reaction of 4-methoxybenzaldehyde with methylpyridine in the presence of a brominating agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(4-methoxyphenyl)-1-methylpyridin-1-ium bromide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromide ion and form a neutral molecule.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or other organic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium iodide (NaI) or potassium thiocyanate (KSCN) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution with iodide will produce the corresponding iodide salt.

Scientific Research Applications

3-Hydroxy-5-(4-methoxyphenyl)-1-methylpyridin-1-ium bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(4-methoxyphenyl)-1-methylpyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-methoxyphenylacetone
  • 1,4-Dimethylbenzene
  • Pinacol boronic esters

Uniqueness

3-Hydroxy-5-(4-methoxyphenyl)-1-methylpyridin-1-ium bromide is unique due to its combination of a pyridinium ion, methoxyphenyl group, and hydroxyl group

Properties

CAS No.

62215-01-4

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1-methylpyridin-1-ium-3-ol;bromide

InChI

InChI=1S/C13H13NO2.BrH/c1-14-8-11(7-12(15)9-14)10-3-5-13(16-2)6-4-10;/h3-9H,1-2H3;1H

InChI Key

JWBAVBCITSYWCN-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC(=CC(=C1)O)C2=CC=C(C=C2)OC.[Br-]

Origin of Product

United States

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